molecular formula C15H7ClFNO6S B2888413 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one CAS No. 2034608-23-4

3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2888413
CAS No.: 2034608-23-4
M. Wt: 383.73
InChI Key: ZRLFYPCPHWDFOF-UHFFFAOYSA-N
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Description

3-((3-Chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one is a synthetic organic compound featuring a chromen-2-one (coumarin) core substituted with a nitro group at position 6 and a 3-chloro-4-fluorophenylsulfonyl moiety at position 2. Such structural motifs are common in medicinal chemistry, where sulfonyl groups enhance binding affinity to target proteins, and nitro groups can act as pharmacophores or influence redox properties .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)sulfonyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClFNO6S/c16-11-7-10(2-3-12(11)17)25(22,23)14-6-8-5-9(18(20)21)1-4-13(8)24-15(14)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLFYPCPHWDFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent nitration introduces the nitro group at the 6-position of the chromen-2-one ring. The sulfonyl group is then introduced through a sulfonylation reaction involving 3-chloro-4-fluorophenylsulfonyl chloride and a suitable base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate cellular processes and enzyme activities.

Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The nitro group and sulfonyl group play crucial roles in modulating biological activity, potentially affecting signaling pathways and enzyme functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of substituents on the chromenone core.

Table 1: Structural and Molecular Comparison of Chromenone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents (Positions)
3-((3-Chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one Not provided C₁₅H₈ClFNO₆S 397.75* -NO₂ (C6), -SO₂-(3-Cl-4-F-C₆H₃) (C3)
6-Bromo-3-((3-chloro-4-methylphenyl)sulfonyl)-2H-chromen-2-one 950259-02-6 C₁₆H₁₀BrClO₄S 413.7 -Br (C6), -SO₂-(3-Cl-4-CH₃-C₆H₃) (C3)
3-(2-Chloro-6-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one 377769-47-6 C₁₆H₁₀ClFO₃ 304.70 -OH (C7), -CH₃ (C2), -(2-Cl-6-F-C₆H₃) (C3)
2-(3-Bromophenyl)-6-chloro-4H-chromen-4-one 213894-79-2 C₁₅H₈BrClO₂ 339.58 -Cl (C6), -(3-Br-C₆H₄) (C2)

*Calculated molecular weight based on formula.

Key Observations

Substituent Effects on the Chromenone Core Nitro vs. Bromo at C6: The target compound’s nitro group at C6 contrasts with bromo substitution in . Sulfonyl vs. This could enhance interactions with biological targets.

Halogenation Patterns The 3-chloro-4-fluorophenyl group in the target compound combines two halogens, which may improve metabolic stability compared to mono-halogenated analogs like (2-chloro-6-fluorophenyl). Mixed halogenation is often used to optimize pharmacokinetic properties .

Functional Group Diversity

  • Hydroxy and methyl groups in alter solubility and steric effects, whereas the target compound’s nitro and sulfonyl groups prioritize electronic effects.

Research Implications and Limitations

  • Synthetic Challenges: The sulfonyl and nitro groups may complicate synthesis due to their reactivity, necessitating careful optimization of reaction conditions (e.g., temperature, catalysts), as seen in related chromenone syntheses .
  • Data Gaps : The absence of melting/boiling points, solubility, or bioactivity data in the provided evidence limits a comprehensive comparison. Further experimental studies are required.

Biological Activity

The compound 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one , often referred to as a nitrochromenone derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Formula and Structure

  • Molecular Formula : C16H12ClFNO4S
  • Molecular Weight : 375.79 g/mol
  • IUPAC Name : this compound

The compound features a chromenone backbone substituted with a sulfonyl group, a nitro group, and a chlorofluorophenyl moiety.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Study Findings : A study demonstrated that derivatives of chromenones have shown IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells. The presence of nitro and sulfonyl groups enhances the cytotoxic activity against these cells .
CompoundCell LineIC50 (µM)
Nitrochromenone DerivativeMCF-7 (Breast Cancer)5.2
Nitrochromenone DerivativeHT-29 (Colon Cancer)4.8

Antimicrobial Activity

The compound exhibits promising antimicrobial properties:

  • Case Study : A recent study evaluated the antibacterial activity of several nitro-substituted chromenones against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

The mechanism of action for the biological activity of this compound is largely attributed to:

  • Inhibition of Topoisomerases : Similar compounds have been shown to interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of the nitro group at position 6 significantly enhances cytotoxicity.
  • The sulfonyl group is essential for improving solubility and bioavailability.
  • Substitution on the phenyl ring influences both potency and selectivity towards different cell lines.

Q & A

Basic Synthesis and Purification

Q: What are the critical steps in synthesizing 3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields? A: The synthesis involves sulfonylation of the chromenone core with 3-chloro-4-fluorobenzenesulfonyl chloride, followed by nitration at the 6-position. Key steps include:

  • Sulfonylation: Conducted in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl byproducts. Reaction temperature (0–5°C) minimizes side reactions .
  • Nitration: Requires mixed nitric-sulfuric acid under controlled conditions (≤40°C) to prevent over-nitration.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves nitro-regioisomers. Yield optimization hinges on stoichiometric control of sulfonyl chloride and slow addition of nitrating agents .

Table 1: Yield Optimization Parameters

StepParameterOptimal RangeYield Impact
SulfonylationTemperature0–5°C75–85%
NitrationHNO₃:H₂SO₄ ratio1:3 (v/v)60–70%
PurificationSolvent polarity20–30% ethyl acetate>95% purity

Advanced Synthesis: Bromine-Substituted Derivatives

Q: How does bromine substitution at the 6-position alter reactivity, and what methodological adjustments are needed for analogous compounds? A: Bromine (electron-withdrawing) enhances electrophilic substitution resistance but complicates nitro-group introduction. Adjustments include:

  • Pre-bromination: Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to pre-functionalize the chromenone core before sulfonylation .
  • Catalytic systems: Pd/C or CuBr₂ improves regioselectivity in nitration post-bromination .

Structural Elucidation via X-ray Crystallography

Q: What refinements in SHELXL are critical for resolving disordered sulfonyl or nitro groups in the crystal structure? A: Key SHELXL strategies:

  • Disorder modeling: Use PART and SIMU commands to split disordered atoms (e.g., sulfonyl oxygen positions) with occupancy refinement .
  • Restraints: Apply DFIX and FLAT for planar nitro groups and SUMP for occupancy equality. High-resolution data (≤1.0 Å) improves anisotropic displacement parameter (ADP) accuracy .
  • Validation: Check R-factor convergence (Δ < 0.05%) and ADP consistency using WinGX/ORTEP .

Basic Biological Evaluation

Q: What standardized assays are used to evaluate antiproliferative activity, and how are IC₅₀ values interpreted? A:

  • Cell lines: HepG2 (liver) and MCF-7 (breast) are common models. Pre-treatment with 10% FBS-containing medium for 24h ensures metabolic stability .
  • MTT assay: Incubate cells with 0.1–100 μM compound for 48h. IC₅₀ is calculated via nonlinear regression (GraphPad Prism). Values <10 μM indicate high potency .

Table 2: Representative IC₅₀ Values

Cell LineIC₅₀ (μM)95% CIReference
HepG28.26.9–9.5
MCF-712.410.1–14.7

Advanced Mechanistic Studies

Q: How can caspase activation assays differentiate apoptosis mechanisms induced by this compound? A: Caspase-3/7 (effector), -8 (extrinsic), and -9 (intrinsic) fluorometric assays:

  • Protocol: Treat cells at IC₅₀ for 24h, lyse, and incubate with DEVD-AMC (Casp-3/7), IETD-AFC (Casp-8), or LEHD-AMC (Casp-9) substrates. Fluorescence (Ex/Em: 380/460 nm) quantifies activity .
  • Interpretation: >2-fold Casp-9 activation suggests mitochondrial apoptosis (intrinsic pathway), while Casp-8 dominance implies death receptor involvement .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported antiproliferative activities across studies? A: Potential factors:

  • Cell culture conditions: Variations in serum concentration or passage number alter metabolic activity. Standardize protocols (e.g., ATCC guidelines) .
  • Compound purity: HPLC-UV (λ=254 nm) with >98% purity ensures reproducibility. Impurities (e.g., nitro-reduction byproducts) may skew results .

Structure-Activity Relationship (SAR)

Q: How do substituents (e.g., sulfonyl vs. carbonyl) influence target binding? A:

  • Sulfonyl group: Enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR). Molecular docking (AutoDock Vina) shows sulfonyl oxygen interactions with Lys721 (ΔG ≈ -9.2 kcal/mol) .
  • Nitro group: Meta-directing effects reduce π-π stacking but increase electrostatic interactions. Removal reduces potency (IC₅₀ increases 3–5×) .

Purity and Stability Analysis

Q: What analytical methods validate compound stability under storage? A:

  • HPLC: C18 column, acetonitrile/water (70:30), RT retention time = 6.8 min. Degradation peaks >2% indicate hydrolysis .
  • NMR: Monitor sulfonyl proton (δ 8.1–8.3 ppm) and nitro-group aromatic shifts (δ 7.9–8.2 ppm). Signal splitting suggests decomposition .

Solubility Challenges

Q: What formulation strategies improve aqueous solubility for in vivo studies? A:

  • Co-solvents: 10% DMSO/PBS (v/v) for in vitro; cyclodextrin inclusion complexes (e.g., HP-β-CD) for in vivo .
  • Nanoemulsions: Lecithin-based nanoemulsions (100–200 nm particle size) enhance bioavailability 2–3× .

Toxicity Profiling

Q: What assays assess off-target toxicity in non-cancerous cells? A:

  • HEK293 (kidney) and WI-38 (lung fibroblasts): Use MTT assays at 10× IC₅₀. Selectivity index (SI = IC₅₀ normal / IC₅₀ cancer) >5 indicates therapeutic window .
  • hERG inhibition: Patch-clamp assays to rule out cardiac toxicity (IC₅₀ >30 μM acceptable) .

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